REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11].CC1C=CC=CC=1C(N)CCN.ClC1C=CC=CC=1C(N)CCN>>[C:3]1([CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11])[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1
|
Name
|
1-(2-fluorophenyl)-1,3-propanediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C(CCN)N
|
Name
|
1-(2-methylphenyl)-1,3-propanediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)C(CCN)N
|
Name
|
1-(2-chlorophenyl)-1,3-propanediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(CCN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(CCN)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11].CC1C=CC=CC=1C(N)CCN.ClC1C=CC=CC=1C(N)CCN>>[C:3]1([CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11])[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1
|
Name
|
1-(2-fluorophenyl)-1,3-propanediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C(CCN)N
|
Name
|
1-(2-methylphenyl)-1,3-propanediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)C(CCN)N
|
Name
|
1-(2-chlorophenyl)-1,3-propanediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(CCN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(CCN)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |